8-Bromo-6-fluoroquinolin-3-ol 8-Bromo-6-fluoroquinolin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483733
InChI: InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-5-2-7(13)4-12-9(5)8/h1-4,13H
SMILES: C1=C2C=C(C=NC2=C(C=C1F)Br)O
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.04 g/mol

8-Bromo-6-fluoroquinolin-3-ol

CAS No.:

Cat. No.: VC13483733

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-fluoroquinolin-3-ol -

Specification

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
IUPAC Name 8-bromo-6-fluoroquinolin-3-ol
Standard InChI InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-5-2-7(13)4-12-9(5)8/h1-4,13H
Standard InChI Key OVUUMCFITCEXHT-UHFFFAOYSA-N
SMILES C1=C2C=C(C=NC2=C(C=C1F)Br)O
Canonical SMILES C1=C2C=C(C=NC2=C(C=C1F)Br)O

Introduction

8-Bromo-6-fluoroquinolin-3-ol is a halogenated quinoline derivative with the molecular formula C9H5BrFNOC_9H_5BrFNO and a molecular weight of 242.04 g/mol. This compound is characterized by its unique substitution pattern, featuring bromine at position 8, fluorine at position 6, and a hydroxyl group at position 3 of the quinoline ring. It is primarily studied for its potential applications in medicinal chemistry and material sciences due to its structural and chemical properties .

Key Identifiers:

PropertyValue
IUPAC Name8-Bromo-6-fluoroquinolin-3-ol
CAS Number1492262-16-4
SMILES NotationC1=C2C=C(C=NC2=C(C=C1F)Br)O
InChI KeyOVUUMCFITCEXHT-UHFFFAOYSA-N

Structural Features

The quinoline backbone of 8-Bromo-6-fluoroquinolin-3-ol is modified with halogen substitutions, which significantly influence its reactivity and biological activity. The bromine atom at position 8 contributes to increased molecular weight and potential for halogen bonding, while the fluorine atom at position 6 enhances its electronegativity and chemical stability.

Synthesis and Characterization

The synthesis of 8-Bromo-6-fluoroquinolin-3-ol typically involves halogenation reactions on quinoline derivatives under controlled conditions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the positions of bromine, fluorine, and hydroxyl groups.

  • Mass Spectrometry (MS): Determines the molecular weight.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl (-OH).

Antimicrobial Potential

Halogenated quinolines like 8-Bromo-6-fluoroquinolin-3-ol are known for their antimicrobial properties due to their ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, making such compounds promising candidates for antibacterial drug development .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is compared with structurally similar derivatives:

Compound NameSubstitution PatternUnique Features
6-BromoquinolineBromine at position 6Lacks fluorine; simpler structure
7-FluoroquinolineFluorine at position 7Lacks bromine; different activity profile
This CompoundBromine at position 8, fluorine at 6Enhanced biological activity

Research Findings

Studies on similar compounds suggest that halogenated quinolines exhibit significant activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. While specific data on this compound is limited, related derivatives show minimum inhibitory concentrations (MICs) in the range of 6.25μg/ml6.25 \mu g/ml, indicating strong antimicrobial potential .

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